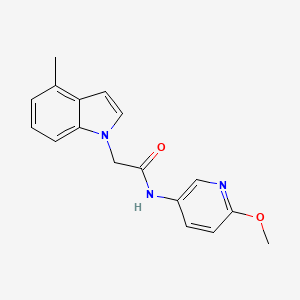
N-(6-methoxypyridin-3-yl)-2-(4-methyl-1H-indol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methoxypyridin-3-yl)-2-(4-methyl-1H-indol-1-yl)acetamide is a synthetic organic compound that features a pyridine ring substituted with a methoxy group at the 6-position and an indole ring substituted with a methyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 6-methoxypyridine and 4-methylindole.
Step 1 Formation of Intermediate: The 6-methoxypyridine is first converted into an appropriate intermediate, often through halogenation (e.g., bromination) followed by substitution reactions.
Step 2 Coupling Reaction: The intermediate is then coupled with 4-methylindole using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Step 3 Final Product Formation: The resulting product is then subjected to purification processes such as recrystallization or chromatography to obtain the final compound, N-(6-methoxypyridin-3-yl)-2-(4-methyl-1H-indol-1-yl)acetamide.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the indole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyridine ring or the indole ring using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
Oxidation: Formation of corresponding aldehydes, ketones, or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, N-(6-methoxypyridin-3-yl)-2-(4-methyl-1H-indol-1-yl)acetamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel ligands, catalysts, and materials with unique properties.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential. It may act on specific biological targets, offering possibilities for the treatment of diseases such as cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers, coatings, and electronic materials. Its unique structural features contribute to the desired properties of these materials.
作用機序
The mechanism of action of N-(6-methoxypyridin-3-yl)-2-(4-methyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
類似化合物との比較
Similar Compounds
- N-(6-methoxypyridin-3-yl)-2-(4-methyl-1H-indol-1-yl)ethanamide
- N-(6-methoxypyridin-3-yl)-2-(4-methyl-1H-indol-1-yl)propionamide
- N-(6-methoxypyridin-3-yl)-2-(4-methyl-1H-indol-1-yl)butanamide
Uniqueness
N-(6-methoxypyridin-3-yl)-2-(4-methyl-1H-indol-1-yl)acetamide is unique due to its specific substitution pattern on the pyridine and indole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its methoxy and methyl groups contribute to its reactivity and interaction with molecular targets, distinguishing it from other similar compounds.
特性
分子式 |
C17H17N3O2 |
|---|---|
分子量 |
295.34 g/mol |
IUPAC名 |
N-(6-methoxypyridin-3-yl)-2-(4-methylindol-1-yl)acetamide |
InChI |
InChI=1S/C17H17N3O2/c1-12-4-3-5-15-14(12)8-9-20(15)11-16(21)19-13-6-7-17(22-2)18-10-13/h3-10H,11H2,1-2H3,(H,19,21) |
InChIキー |
CTAHIXWPGULQOF-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CN=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate](/img/structure/B12163390.png)
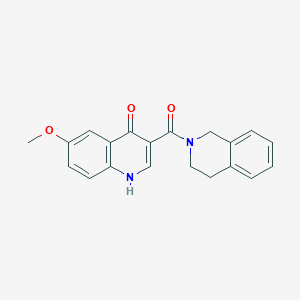
![2-(2-bromophenoxy)-N'-[(3Z)-5-chloro-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12163409.png)
![1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azepane](/img/structure/B12163425.png)
![(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12163428.png)
![3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B12163435.png)


![5-[(4-Methylphenyl)sulfonyl]furan-2-carboxylic acid](/img/structure/B12163471.png)
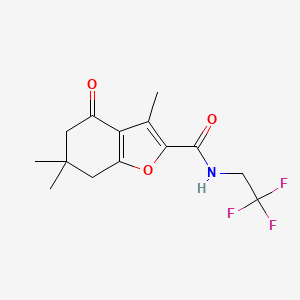
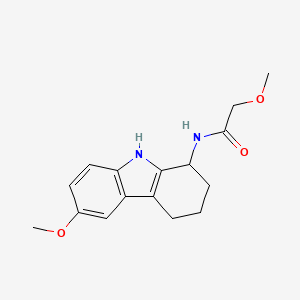
![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B12163488.png)
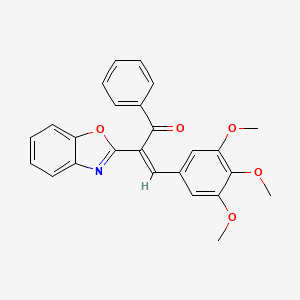
![N-[4-(acetylamino)phenyl]-2-(1H-indol-4-yloxy)acetamide](/img/structure/B12163493.png)
